molecular formula C10H9NaO5 B579173 Sodium (4-methoxybenzoyloxy)acetate CAS No. 17114-82-8

Sodium (4-methoxybenzoyloxy)acetate

Cat. No.: B579173
CAS No.: 17114-82-8
M. Wt: 232.167
InChI Key: DCRRSNRLZYMWBH-UHFFFAOYSA-M
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Description

Sodium (4-methoxybenzoyloxy)acetate is a sodium salt derivative of (4-methoxybenzoyloxy)acetic acid, characterized by a methoxy-substituted benzoyloxy group linked to an acetate backbone. The sodium counterion enhances water solubility, making it suitable for aqueous formulations. Its synthesis likely involves esterification of 4-methoxybenzoic acid with glycolic acid derivatives, followed by neutralization with sodium hydroxide, as inferred from analogous pathways in .

Properties

CAS No.

17114-82-8

Molecular Formula

C10H9NaO5

Molecular Weight

232.167

IUPAC Name

sodium;2-(4-methoxybenzoyl)oxyacetate

InChI

InChI=1S/C10H10O5.Na/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12;/h2-5H,6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

DCRRSNRLZYMWBH-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)[O-].[Na+]

Synonyms

SODIUM4-METHOXYBENZOYLOXYACETATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

Structural Differences : Replaces the methoxy group with three hydroxyl groups on the benzene ring.
Properties :

  • Higher hydrophilicity due to polar hydroxyl groups, enhancing solubility in polar solvents.
  • Applications: Used in drug synthesis (e.g., anti-inflammatory agents) and material science for polymer modification.

4-(Oxan-4-ylmethoxy)benzoic Acid

Structural Differences : Features a tetrahydropyran (oxan) methoxy group instead of a simple methoxy substituent.
Properties :

  • Increased steric hindrance and lipophilicity due to the cyclic ether group.
  • Lower water solubility compared to the sodium salt form of the target compound.

Methyl 4-Methoxyacetoacetate

Structural Differences : Contains an acetoacetate ester group rather than a benzoyloxy-acetate structure.
Properties :

  • Higher volatility and reactivity as a keto-ester, suitable for condensations in organic synthesis.
  • Limited biocompatibility compared to sodium salts, restricting direct pharmaceutical use. Applications: Key intermediate in synthesizing heterocycles and fine chemicals.

Sodium Acetate Derivatives (e.g., Sodium Acetate Trihydrate)

Structural Differences : Lacks the benzoyloxy moiety, comprising only the sodium acetate component.
Properties :

  • Phase behavior (e.g., supercooling in trihydrate form) relevant for thermal energy storage ().
  • Simpler structure results in lower functional versatility compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Solubility Key Applications Stability Notes
Sodium (4-Methoxybenzoyloxy)acetate ~230 (estimated) High (aqueous) Pharmaceuticals, agrochemicals Stable in neutral pH
Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate ~256 (estimated) Moderate (polar solvents) Antioxidants, polymer additives Sensitive to oxidation
4-(Oxan-4-ylmethoxy)benzoic Acid ~236 Low (organic solvents) Organic synthesis intermediates Hydrolytically stable
Methyl 4-Methoxyacetoacetate ~160 High (organic solvents) Fine chemical synthesis Thermally labile
Sodium Acetate Trihydrate 136.08 Very high (aqueous) Thermal storage, food preservative Supercooling capability

Research Findings and Implications

  • Pharmaceutical Potential: this compound’s methoxy group may improve metabolic stability compared to hydroxylated analogs, as seen in ’s trihydroxy derivative, which faces rapid oxidative degradation.
  • Material Science : The sodium salt’s solubility contrasts with 4-(oxan-4-ylmethoxy)benzoic acid’s lipophilicity, suggesting divergent roles in polymer composites (hydrophilic vs. hydrophobic matrices).
  • Synthetic Utility : Methyl 4-methoxyacetoacetate’s reactivity highlights the trade-off between functional diversity and stability; the target compound’s sodium salt may offer a balanced profile for industrial processes.

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